molecular formula C21H17ClN2O3S B2465727 4-chloro-2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899939-72-1

4-chloro-2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2465727
M. Wt: 412.89
InChI Key: NISITWDMQGXPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

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Molecular Structure Analysis

This analysis involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc.


Scientific Research Applications

Molecular Structure and Spectroscopic Data

  • The molecular structure and spectroscopic data of a similar compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, were studied using Density Functional Theory (DFT) and other spectroscopic methods. This research contributes to understanding the molecular properties of related compounds (Viji et al., 2020).

Synthesis and Antimicrobial Screening

  • A study on the synthesis and antimicrobial screening of novel 2‐(5‐(4‐(1H‐Benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5‐dihydro‐1H‐pyrazol-3‐yl)phenols, which are structurally similar, showed significant antimicrobial activity. Such findings are vital for exploring the potential biomedical applications of these compounds (Shaikh et al., 2014).

Antibacterial Studies

  • Research on similar compounds like 6, 8-Disubstituted -3-(4-(4-Substituted Phenyl)Thiazol-2-yl)-3,4-Dihydro-2H-Benzo[E][1,3]Oxazine indicated their potential for antibacterial applications. The synthesis and characterization of these compounds could pave the way for new antibacterial agents (Suthar et al., 2009).

Antifungal Activity

  • Another study focused on pyrazolo[1,5-a]pyrimidines derivatives, similar in structure, demonstrated good antifungal abilities against certain fungi. This highlights the potential of such compounds in developing new antifungal agents (Zhang et al., 2016).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or a related topic you’d like to know more about, feel free to ask!


properties

IUPAC Name

4-chloro-2-(7-methoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-26-19-4-2-3-14-17-10-16(15-9-13(22)5-6-18(15)25)23-24(17)21(27-20(14)19)12-7-8-28-11-12/h2-9,11,17,21,25H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISITWDMQGXPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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